![molecular formula C13H15NO3 B2481622 1-[(3-Methylphenyl)carbonyl]proline CAS No. 1008069-04-2](/img/structure/B2481622.png)
1-[(3-Methylphenyl)carbonyl]proline
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Description
“1-[(3-Methylphenyl)carbonyl]proline” is a compound that incorporates a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of 3-substituted prolines, such as “1-[(3-Methylphenyl)carbonyl]proline”, has been achieved starting from 3-hydroxy-(S)-2-proline . A variety of groups were introduced at the C3 position using palladium-mediated couplings with the corresponding enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester .Molecular Structure Analysis
The pyrrolidine ring in “1-[(3-Methylphenyl)carbonyl]proline” is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring in “1-[(3-Methylphenyl)carbonyl]proline” can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives . The synthetic strategies used can influence the biological activity of the compound .Mechanism of Action
While the specific mechanism of action for “1-[(3-Methylphenyl)carbonyl]proline” is not mentioned in the retrieved papers, proline and its derivatives can act as signaling molecules to modulate mitochondrial functions, influence cell proliferation or cell death, and trigger specific gene expression .
Future Directions
The pyrrolidine ring, a key component of “1-[(3-Methylphenyl)carbonyl]proline”, is widely represented in natural products, especially in alkaloids isolated from plants or microorganisms . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-[(3-Methylphenyl)carbonyl]proline” and its derivatives could be of interest in future drug discovery efforts.
properties
IUPAC Name |
1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCGEBAAOLKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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